9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
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Overview
Description
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a chemical compound that belongs to the class of naphtho[2,3-b]thiophenes. This compound is characterized by the presence of a thiophene ring and a naphthoquinone structure, which are linked by a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of thiophene-2-carbaldehyde with naphtho[2,3-b]thiophene-4,9-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Chemical Reactions Analysis
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the polymerization of tubulin, thereby disrupting the formation of microtubules. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound’s interaction with other cellular pathways and targets is still under investigation .
Comparison with Similar Compounds
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can be compared with other similar compounds, such as:
9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but differ in the substituents attached to the naphthoquinone and thiophene rings. They exhibit similar biological activities but may have different potencies and selectivities.
Naphtho[2,3-b]thiophene-4,9-dione derivatives: These compounds lack the methylene bridge and have different electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its synthesis, cytotoxicity, and interaction with biological targets.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of thiophene derivatives with naphthoquinones. Various synthetic methods have been explored to optimize yield and purity. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and assess the purity of the synthesized compounds.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the potential of this compound as an anticancer agent. Several studies have been conducted to assess its effects on various cancer cell lines:
- In vitro Cytotoxicity :
- The compound has shown significant cytotoxic effects against leukemia cells with log GI50 values indicating potent activity. For instance, one study reported log GI50 values of -7.61 against SR cells and -7.18 against MOLT-4 cells .
- Another study evaluated derivatives of naphtho[2,3-b]thiophenes, revealing promising cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with key enzymes and cellular pathways:
- Topoisomerase Inhibition : The compound has been investigated for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells .
- Caspase Activation : Studies indicate that compounds related to this structure may activate caspases, which are essential for programmed cell death .
Data Summary
Activity | Cell Line | Log GI50 Value |
---|---|---|
Cytotoxicity | SR Cells | -7.61 |
Cytotoxicity | MOLT-4 Cells | -7.18 |
Cytotoxicity | HepG2 Cells | Promising Results |
Cytotoxicity | MCF-7 Cells | Promising Results |
Case Studies
Several case studies highlight the effectiveness of thiophene-based compounds in cancer treatment:
- Case Study 1 : A derivative of naphtho[2,3-b]thiophene was tested in vivo in rodent models, demonstrating significant tumor reduction compared to control groups .
- Case Study 2 : A comparative study on various thiophene derivatives indicated that modifications at specific positions could enhance cytotoxicity while reducing side effects .
Properties
CAS No. |
920012-53-9 |
---|---|
Molecular Formula |
C17H10OS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
9-(thiophen-2-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C17H10OS2/c18-16-13-6-2-1-5-12(13)15(10-11-4-3-8-19-11)17-14(16)7-9-20-17/h1-10H |
InChI Key |
FPCBBNIBAOWOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=C(C2=O)C=CS4 |
Origin of Product |
United States |
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